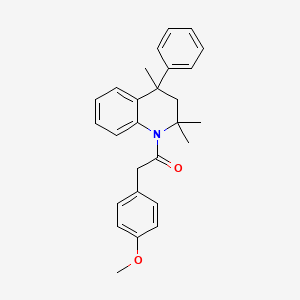![molecular formula C19H17N3O3S B11601175 (7Z)-7-(2-hydroxybenzylidene)-3-(4-methoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11601175.png)
(7Z)-7-(2-hydroxybenzylidene)-3-(4-methoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(7Z)-7-(2-羟基亚苄基)-3-(4-甲氧基苯基)-3,4-二氢-2H-[1,3]噻唑并[3,2-a][1,3,5]三嗪-6(7H)-酮是一种复杂的无机化合物,属于噻唑并[3,2-a][1,3,5]三嗪酮类。该化合物以其独特的结构为特征,包括一个亚苄基基团,一个甲氧基苯基基团和一个噻唑并三嗪酮核心。
准备方法
合成路线和反应条件
(7Z)-7-(2-羟基亚苄基)-3-(4-甲氧基苯基)-3,4-二氢-2H-[1,3]噻唑并[3,2-a][1,3,5]三嗪-6(7H)-酮的合成通常涉及多步有机反应。一种常见的合成路线包括2-羟基苯甲醛与4-甲氧基苯肼缩合形成中间体腙。然后,该中间体与合适的硫代酰胺发生环化,生成最终的噻唑并三嗪酮产物。反应条件通常需要使用有机溶剂、催化剂和控制温度,以确保高产率和纯度。
工业生产方法
虽然该化合物的具体工业生产方法尚未得到充分的记录,但一般的做法是将实验室合成方法进行放大。这包括优化反应条件,使用工业级溶剂和催化剂,并采用连续流动反应器来提高效率和可扩展性。
化学反应分析
反应类型
(7Z)-7-(2-羟基亚苄基)-3-(4-甲氧基苯基)-3,4-二氢-2H-[1,3]噻唑并[3,2-a][1,3,5]三嗪-6(7H)-酮可以进行各种化学反应,包括:
氧化: 羟基可以被氧化形成相应的酮或醛。
还原: 该化合物可以被还原形成二氢衍生物。
取代: 芳香环可以发生亲电或亲核取代反应。
常用试剂和条件
这些反应中常用的试剂包括氧化剂,如高锰酸钾,还原剂,如硼氢化钠,以及用于取代反应的各种亲电试剂或亲核试剂。反应条件通常涉及特定的温度、溶剂和催化剂,以实现所需的转化。
主要产物
由这些反应形成的主要产物取决于具体的反应类型和所使用的试剂。例如,氧化可能会生成酮或醛,而还原可能会生成二氢衍生物。
科学研究应用
(7Z)-7-(2-羟基亚苄基)-3-(4-甲氧基苯基)-3,4-二氢-2H-[1,3]噻唑并[3,2-a][1,3,5]三嗪-6(7H)-酮在科学研究中有多种应用:
化学: 它被用作合成更复杂分子和研究反应机理的构建单元。
生物学: 该化合物的生物活性对于开发新的药物和研究酶相互作用具有重要意义。
工业: 它可用于生产具有特定性能的特种化学品和材料。
作用机制
(7Z)-7-(2-羟基亚苄基)-3-(4-甲氧基苯基)-3,4-二氢-2H-[1,3]噻唑并[3,2-a][1,3,5]三嗪-6(7H)-酮的作用机制涉及其与分子靶标(如酶或受体)的相互作用。该化合物独特的结构使其能够结合到特定的位点,调节生物途径并发挥其作用。所涉及的确切分子靶标和途径取决于具体的应用和使用环境。
相似化合物的比较
类似化合物
乙酰乙酸乙酯: 一种结构简单的广泛使用的化学中间体。
乙酰丙酮: 另一种在各种化学反应中使用的多用途化合物。
二酮烯: 一种用于合成各种有机化合物的反应性中间体。
独特性
(7Z)-7-(2-羟基亚苄基)-3-(4-甲氧基苯基)-3,4-二氢-2H-[1,3]噻唑并[3,2-a][1,3,5]三嗪-6(7H)-酮的独特之处在于其复杂的结构,它提供了独特的反应性和多种应用的可能性。它能够进行多种类型的化学反应并与各种生物靶标相互作用,使其成为科学研究中一种有价值的化合物。
属性
分子式 |
C19H17N3O3S |
|---|---|
分子量 |
367.4 g/mol |
IUPAC 名称 |
(7Z)-7-[(2-hydroxyphenyl)methylidene]-3-(4-methoxyphenyl)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C19H17N3O3S/c1-25-15-8-6-14(7-9-15)21-11-20-19-22(12-21)18(24)17(26-19)10-13-4-2-3-5-16(13)23/h2-10,23H,11-12H2,1H3/b17-10- |
InChI 键 |
CBJZSFXWNASVIN-YVLHZVERSA-N |
手性 SMILES |
COC1=CC=C(C=C1)N2CN=C3N(C2)C(=O)/C(=C/C4=CC=CC=C4O)/S3 |
规范 SMILES |
COC1=CC=C(C=C1)N2CN=C3N(C2)C(=O)C(=CC4=CC=CC=C4O)S3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-morpholin-4-yl-N-(4-phenylbutan-2-yl)-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B11601099.png)
![(5Z)-2-(4-butoxyphenyl)-5-[3-methoxy-4-(2-methylpropoxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11601100.png)
![ethyl (5Z)-2-[(4-methylphenyl)amino]-4-oxo-5-(2,3,4-trimethoxybenzylidene)-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11601101.png)
![Methyl 2-(3-benzyl-5-{[(4-methoxyphenyl)carbamoyl]methyl}-4-oxo-2-sulfanylideneimidazolidin-1-YL)acetate](/img/structure/B11601112.png)
![(5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11601120.png)
![2-[(E)-2-(4-fluorophenyl)ethenyl]quinolin-8-yl acetate](/img/structure/B11601125.png)
![(5E)-3-(4-fluorobenzyl)-5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B11601132.png)
![(5Z)-2-(4-tert-butylphenyl)-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11601145.png)
![(3Z)-3-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(2-fluorobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11601146.png)
![N-(2-methoxyethyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B11601149.png)
![(1E,4E)-1-[4-(dimethylamino)phenyl]-5-(3,4,5-trimethoxyphenyl)penta-1,4-dien-3-one](/img/structure/B11601160.png)
![N,N,8-triethyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B11601161.png)

![2-chloro-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-phenylethanone](/img/structure/B11601168.png)
